Dexamethasone impurity 10
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Overview
Description
Dexamethasone impurity 10 is a byproduct formed during the synthesis or degradation of dexamethasone, a synthetic corticosteroid used for its anti-inflammatory and immunosuppressant properties . Impurities in pharmaceutical compounds are critical to identify and control, as they can affect the safety, efficacy, and stability of the drug .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of dexamethasone impurity 10 involves specific synthetic routes and reaction conditions. One method includes the reaction of dexamethasone sodium phosphate with sodium bisulfite under controlled pH and temperature conditions . The mixture is heated to 40-80°C and maintained for 24-60 hours, followed by purification and drying to obtain the impurity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure the consistent formation of the impurity. The use of high-performance liquid chromatography (HPLC) is common for the separation and purification of the impurity .
Chemical Reactions Analysis
Types of Reactions
Dexamethasone impurity 10 undergoes various chemical reactions, including:
Oxidation: The impurity can be oxidized to form different degradation products.
Reduction: Reduction reactions can modify the impurity’s structure, leading to different byproducts.
Substitution: Substitution reactions can occur, where functional groups in the impurity are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various solvents such as acetonitrile and methanol . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of the impurity, which can be identified and quantified using techniques like mass spectrometry and NMR spectroscopy .
Scientific Research Applications
Dexamethasone impurity 10 has several scientific research applications:
Pharmaceutical Research: It is used in the development and validation of analytical methods for quality control of dexamethasone.
Biological Studies: The impurity is studied for its potential biological effects and interactions with cellular targets.
Chemical Analysis: It serves as a reference standard in the analysis of dexamethasone formulations.
Industrial Applications: The impurity is used in stability studies to assess the shelf life and degradation pathways of dexamethasone products.
Mechanism of Action
The mechanism of action of dexamethasone impurity 10 involves its interaction with molecular targets and pathways similar to dexamethasone. It binds to glucocorticoid receptors, leading to changes in gene expression and suppression of inflammatory responses . The impurity may also affect other signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to dexamethasone impurity 10 include:
Betamethasone: Another synthetic corticosteroid with similar anti-inflammatory properties.
Prednisolone: A corticosteroid used for its anti-inflammatory and immunosuppressant effects.
Hydrocortisone: A naturally occurring corticosteroid with similar pharmacological actions.
Uniqueness
This compound is unique due to its specific formation during the synthesis or degradation of dexamethasone. Its presence and concentration can provide insights into the stability and quality of dexamethasone formulations .
Properties
Molecular Formula |
C23H31FO5 |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
ethyl 9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate |
InChI |
InChI=1S/C23H31FO5/c1-5-29-19(27)23(28)13(2)10-17-16-7-6-14-11-15(25)8-9-20(14,3)22(16,24)18(26)12-21(17,23)4/h8-9,11,13,16-18,26,28H,5-7,10,12H2,1-4H3 |
InChI Key |
VWJZUPZHKJIUEH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)O |
Origin of Product |
United States |
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